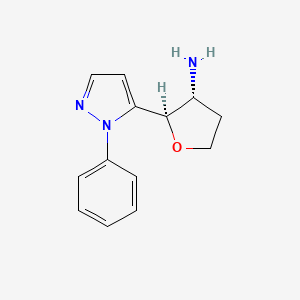
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CFM-2 is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide exerts its effects by selectively blocking the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and attention. By blocking this receptor, N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide can modulate neurotransmitter release and improve cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been investigated as a potential treatment for nicotine addiction due to its ability to block the alpha7 nicotinic acetylcholine receptor. N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide. One area of interest is the potential therapeutic applications of N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide on cognitive function and memory. Finally, the development of more stable and soluble derivatives of N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide may improve its use in laboratory experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 3-fluoro-5-methylpyridine-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is purified through column chromatography to obtain N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide has been investigated as a potential treatment for nicotine addiction due to its ability to block the alpha7 nicotinic acetylcholine receptor.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-fluoro-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-8-5-11(16)13(17-7-8)14(19)18-9-3-4-12(20-2)10(15)6-9/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGUDXNFLQMWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2767765.png)

![6-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2767771.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2767775.png)
![N-[3-(Hydrazinocarbonyl)phenyl]acetamide](/img/structure/B2767777.png)

![1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2767780.png)


![2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2767785.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2767786.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2767788.png)